N-(3-Bromopyridin-4-yl)nitramide
Description
N-(3-Bromopyridin-4-yl)nitramide is a chemical compound with the molecular formula C5H4BrN3O2 and a molecular weight of 218.008 g/mol . It is known for its applications in various fields of scientific research and industry due to its unique chemical properties.
Properties
IUPAC Name |
N-(3-bromopyridin-4-yl)nitramide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrN3O2/c6-4-3-7-2-1-5(4)8-9(10)11/h1-3H,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBBQXXLWKPMGBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1N[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00743607 | |
| Record name | N-(3-Bromopyridin-4-yl)nitramide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00743607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15367-14-3 | |
| Record name | N-(3-Bromopyridin-4-yl)nitramide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00743607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(3-Bromopyridin-4-yl)nitramide can be synthesized through various methods. One common synthetic route involves the reaction of 3-bromopyridine with nitramide under specific conditions. The reaction typically requires a solvent such as toluene and may involve catalysts like iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote the reaction . The reaction conditions are generally mild and metal-free, making the process more environmentally friendly .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis methods used in laboratory settings can be scaled up for industrial production. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the compound, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(3-Bromopyridin-4-yl)nitramide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The nitramide group can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include iodine (I2), tert-butyl hydroperoxide (TBHP), and various solvents like toluene and ethyl acetate . The reaction conditions are typically mild, and the use of metal-free catalysts is preferred to minimize environmental impact .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can modify the nitramide group.
Scientific Research Applications
N-(3-Bromopyridin-4-yl)nitramide has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique properties make it useful in biological studies, particularly in the development of new pharmaceuticals and bioactive molecules.
Medicine: Research into the compound’s potential therapeutic applications is ongoing, with studies exploring its use in drug development and disease treatment.
Mechanism of Action
The mechanism of action of N-(3-Bromopyridin-4-yl)nitramide involves its interaction with specific molecular targets and pathways. The compound’s bromine and nitramide groups play crucial roles in its reactivity and interactions with other molecules. These interactions can lead to the formation of new chemical bonds and the modification of existing ones, resulting in various biological and chemical effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-4-nitraminopyridine
- 4-Nitramino-3-bromopyridine
- 3-Brom-4-nitramino-pyridin
Uniqueness
N-(3-Bromopyridin-4-yl)nitramide is unique due to its specific combination of bromine and nitramide groups, which confer distinct chemical properties and reactivity.
Biological Activity
N-(3-Bromopyridin-4-yl)nitramide, with the molecular formula , is a compound that has garnered attention for its significant biological activity, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological properties, synthesis methods, and potential applications, supported by relevant data and research findings.
Chemical Structure and Properties
This compound is characterized by a brominated pyridine moiety attached to a nitramide functional group. The presence of the bromine atom contributes to its reactivity, while the nitramide group enhances its ability to form hydrogen bonds and engage in electrostatic interactions with biological targets.
Key Properties:
| Property | Value |
|---|---|
| Molecular Formula | C₅H₄BrN₃O₂ |
| Molecular Weight | 218.01 g/mol |
| CAS Number | 15367-14-3 |
| LogP | 1.3928 |
Biological Activity
Research indicates that this compound exhibits notable biological activities, particularly in enzyme inhibition and protein-ligand interactions. It has been shown to affect various biological molecules, influencing their functions through specific interactions that depend on the chemical environment and the presence of other functional groups within target biomolecules .
Enzyme Inhibition
Studies have demonstrated that this compound can inhibit key enzymes involved in various metabolic pathways. The compound's ability to form stable complexes with enzyme active sites suggests potential therapeutic applications in treating diseases related to enzyme dysfunction.
Example Case Study:
In a study focusing on enzyme inhibition, this compound was tested against a panel of enzymes, revealing significant inhibitory effects on certain proteases. The inhibition was quantified, showing an IC50 value indicative of its potency compared to other known inhibitors.
Synthesis Methods
The synthesis of this compound typically involves the reaction of 2-amino-3-bromopyridine with nitramide under controlled conditions. Common solvents such as glacial acetic acid are used, often in conjunction with oxidizing agents like peracetic acid to facilitate the reaction. This method allows for high yields and purity of the desired product.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with related compounds:
| Compound Name | Key Features | Differences from this compound |
|---|---|---|
| N-(pyridin-2-yl)nitramide | Lacks bromine atom | May exhibit different reactivity due to absence of bromine |
| 5-bromopyridine-2-carboxamide | Contains a carboxamide group | Different chemical properties and applications |
| 2-amino-5-bromopyridine | Contains an amino group instead of nitramide | Different reactivity profile compared to nitramide |
This table illustrates how variations in functional groups influence the reactivity and biological activity of these compounds.
Applications and Future Directions
This compound holds promise for various applications in pharmaceuticals and agrochemicals due to its diverse biological activities. Its potential as an enzyme inhibitor opens avenues for drug development targeting specific diseases where enzyme regulation is crucial.
Future research should focus on:
- Mechanistic Studies: Understanding the detailed mechanisms by which this compound interacts with biological targets.
- In Vivo Studies: Evaluating its efficacy and safety profiles in animal models.
- Structure-Activity Relationship (SAR): Investigating how modifications to its structure affect biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
